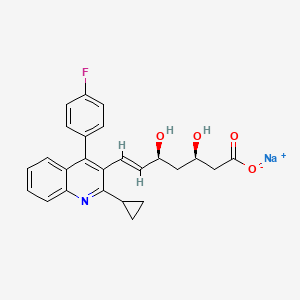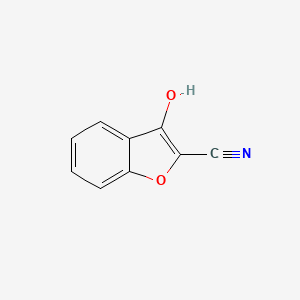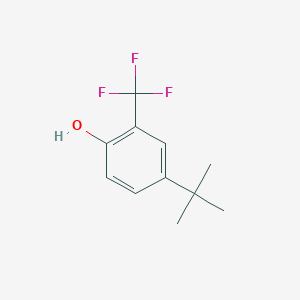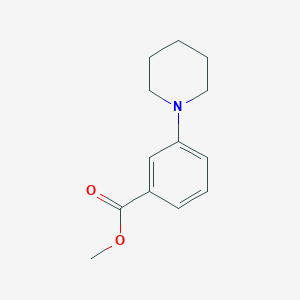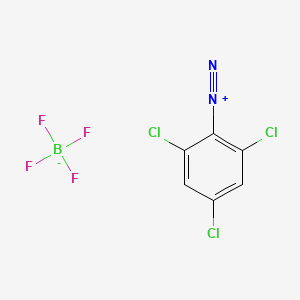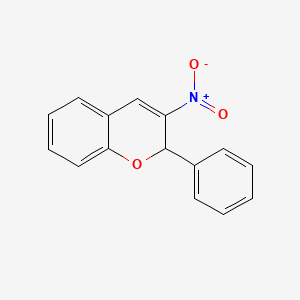
3-Hexyl-1-methyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hexyl-1-methyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. It is commonly referred to as HMTD and is a white crystalline powder that is soluble in water and organic solvents. HMTD is a derivative of melamine, which is an organic compound that is used in the production of plastics, resins, and adhesives.
作用機序
The mechanism of action of HMTD as an explosive is due to its high nitrogen content. When HMTD is subjected to heat or shock, it undergoes a rapid exothermic decomposition reaction that results in the release of large amounts of gas. This gas release results in a sudden increase in pressure, which can cause an explosion.
Biochemical and Physiological Effects
HMTD has not been extensively studied for its biochemical and physiological effects. However, it has been found to be toxic to humans and animals. Exposure to HMTD can cause skin irritation, respiratory problems, and eye damage. It is also a potential carcinogen and mutagen.
実験室実験の利点と制限
HMTD has several advantages and limitations for use in laboratory experiments. One advantage is its high sensitivity, which makes it useful for studying the properties of explosives. However, due to its toxicity and potential hazards, it must be handled with care and in a well-ventilated area. It is also not suitable for use in experiments that require high stability or low sensitivity.
将来の方向性
There are several potential future directions for research on HMTD. One area of research could be in the development of safer and more stable explosives. Another area of research could be in the development of HMTD-based sensors for detecting explosives. Additionally, further studies could be conducted on the biochemical and physiological effects of HMTD to better understand its potential health hazards.
合成法
The synthesis of HMTD involves the reaction of melamine with hexyl isocyanate and methylamine. This reaction results in the formation of HMTD, which can be purified through recrystallization. The synthesis of HMTD is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
HMTD has been the subject of scientific research due to its potential applications in various fields. One area of research has been in the development of explosives. HMTD has been found to be a highly sensitive explosive that can be used in the manufacture of detonators and other explosive devices. However, due to its high sensitivity, it is not commonly used in commercial explosives.
特性
CAS番号 |
57987-26-5 |
|---|---|
分子式 |
C11H20N4O2 |
分子量 |
240.3 g/mol |
IUPAC名 |
3-hexyl-1-methyl-6-(methylamino)-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C11H20N4O2/c1-4-5-6-7-8-15-10(16)13-9(12-2)14(3)11(15)17/h4-8H2,1-3H3,(H,12,13,16) |
InChIキー |
YABQYVJHUJWCIY-UHFFFAOYSA-N |
SMILES |
CCCCCCN1C(=O)N=C(N(C1=O)C)NC |
正規SMILES |
CCCCCCN1C(=O)N=C(N(C1=O)C)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



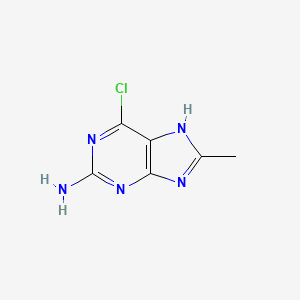
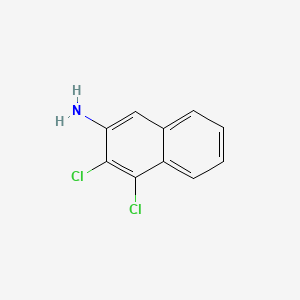
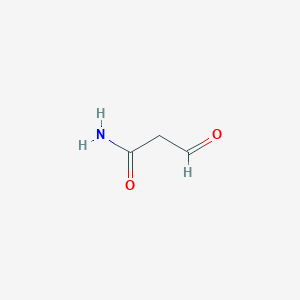
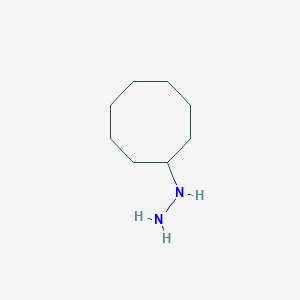

![6-Chloro-1,3,4-trimethyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B3053988.png)

